5-(4-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol
Overview
Description
The compound “5-(4-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol” belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring. This ring is a five-membered aromatic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound also contains an ethoxyphenyl group and a thiol group.
Synthesis Analysis
While the specific synthesis of “5-(4-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol” is not documented, oxadiazoles are generally synthesized through the cyclization of appropriate precursors, often involving the reaction of carboxylic acids with hydrazine .Scientific Research Applications
Pharmacological Evaluation
A study focused on the computational and pharmacological potential of various 1,3,4-oxadiazole derivatives, including activities like tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds demonstrated moderate to potent effects in these areas, highlighting their potential in drug development (Faheem, 2018).
Anticancer Activities
Derivatives of 5-(4-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol have been evaluated for their anticancer properties. Synthesized compounds exhibited promising anticancer activity against various cancer cell lines, indicating their potential as leads in anticancer drug development (Adimule et al., 2014).
Antimicrobial Properties
Research into 5-substituted 1,3,4-oxadiazole-2-thiol derivatives has shown that these compounds possess antimicrobial and antioxidant properties. They were found to be broad-spectrum antimicrobial agents with significant activity, suggesting their usefulness in combating microbial infections (Yarmohammadi et al., 2020).
Corrosion Inhibition
1,3,4-Oxadiazole derivatives have also been assessed for their corrosion inhibition ability towards mild steel in sulfuric acid, demonstrating that these compounds can form a protective layer on metal surfaces. This property makes them valuable in industries where corrosion resistance is crucial (Ammal et al., 2018).
properties
IUPAC Name |
5-(4-ethoxyphenyl)-3H-1,3,4-oxadiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-2-13-8-5-3-7(4-6-8)9-11-12-10(15)14-9/h3-6H,2H2,1H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOZYGITIHHWNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357972 | |
Record name | 5-(4-ethoxyphenyl)-1,3,4-oxadiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24837668 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(4-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol | |
CAS RN |
84159-98-8 | |
Record name | 5-(4-ethoxyphenyl)-1,3,4-oxadiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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